1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the thiophene nucleus, such as 1-ethyl-6-(thiophen-3-yl)-1h-imidazo[1,2-b]pyrazole, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that pyrazole-bearing compounds are known for their diverse pharmacological effects
Biochemical Pathways
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiophene-containing compounds are soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence their absorption and distribution.
Result of Action
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties , suggesting that they may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOIZBHYGAHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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